molecular formula C13H14N2O2S B10850860 N-(3-(aminomethyl)phenyl)benzenesulfonamide

N-(3-(aminomethyl)phenyl)benzenesulfonamide

Cat. No.: B10850860
M. Wt: 262.33 g/mol
InChI Key: RMWBQRLIFOIUFM-UHFFFAOYSA-N
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Description

N-(3-(aminomethyl)phenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a phenyl ring, which is further substituted with an aminomethyl group at the meta position. The molecular formula of this compound is C13H14N2O2S, and it has a molecular weight of 262.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(aminomethyl)phenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-(aminomethyl)aniline. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+H2NC6H4CH2NH2C6H5SO2NHC6H4CH2NH2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{H}_2\text{N}-\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}-\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{HCl} C6​H5​SO2​Cl+H2​N−C6​H4​CH2​NH2​→C6​H5​SO2​NH−C6​H4​CH2​NH2​+HCl

The reaction is typically carried out at room temperature, and the product is purified by recrystallization from ethanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-(aminomethyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-(aminomethyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and pharmaceuticals

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c14-10-11-5-4-6-12(9-11)15-18(16,17)13-7-2-1-3-8-13/h1-9,15H,10,14H2

InChI Key

RMWBQRLIFOIUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)CN

Origin of Product

United States

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